Tibric acid
Overview
Description
Tibric acid is a sulfamylbenzoic acid that acts as a hypolipidemic agent. It is known for its ability to lower lipid levels more effectively than clofibrate. due to its carcinogenic effects in rodents, it was never introduced as a human drug . The compound is identified by its IUPAC name, 2-Chloro-5-[(3R,5S)-3,5-dimethylpiperidine-1-sulfonyl]benzoic acid .
Preparation Methods
Tibric acid can be synthesized through a multi-step process:
Starting Material: 2-chlorobenzoic acid.
Reaction with Chlorosulfonic Acid: This step introduces a chlorosulfonate group at the 5-position.
Reaction with 3,5-Dimethylpiperidine: The final step involves reacting the intermediate with 3,5-dimethylpiperidine to yield this compound.
Chemical Reactions Analysis
Tibric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.
Substitution: The chlorosulfonate group can participate in substitution reactions, particularly with nucleophiles.
Major Products: The primary product from these reactions is this compound itself, with potential derivatives depending on the reagents used.
Scientific Research Applications
Tibric acid has been primarily used in scientific research due to its hypolipidemic properties:
Chemistry: It serves as a model compound for studying sulfonylbenzoic acids.
Biology: Research has focused on its effects on lipid metabolism and its potential as a hypolipidemic agent.
Medicine: Although not used clinically, it has been studied for its effects on lipid levels and liver function.
Industry: Its primary use is in research settings rather than industrial applications
Mechanism of Action
Tibric acid exerts its effects by activating the peroxisome proliferator-activated receptor alpha (PPAR-α). This activation leads to changes in lipid metabolism, including:
Reduction in Triglycerides: Decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).
Increase in HDL: Enhanced production of high-density lipoprotein (HDL).
Lipid Metabolism: Overall improvement in lipid profiles
Comparison with Similar Compounds
Tibric acid is compared with other hypolipidemic agents such as:
Clofibrate: While this compound is more potent, clofibrate is less carcinogenic and is used clinically.
Gemfibrozil: Another fibrate that activates PPAR-α but has a different safety profile.
Fenofibrate: Similar in action but with distinct pharmacokinetics and safety considerations .
This compound’s uniqueness lies in its potent lipid-lowering effects, although its carcinogenic potential limits its use to research settings.
Biological Activity
Tibric acid, a compound belonging to the fibrate class of hypolipidemic agents, has garnered attention for its biological activity, particularly in the context of lipid metabolism and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on lipid profiles, and relevant case studies.
This compound primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα plays a crucial role in lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipoprotein metabolism. The activation of PPARα by this compound leads to several metabolic effects:
- Increased Fatty Acid Oxidation : this compound enhances the β-oxidation of fatty acids in the liver, reducing triglyceride levels in the bloodstream.
- Lipoprotein Regulation : It decreases the synthesis of very-low-density lipoprotein (VLDL) and increases lipoprotein lipase activity, which promotes the clearance of triglycerides from plasma .
- Anti-inflammatory Effects : PPARα activation also exhibits anti-inflammatory properties, which may contribute to cardiovascular protection .
Effects on Lipid Profiles
This compound is effective in lowering triglyceride levels and improving overall lipid profiles. A study conducted on patients with hypertriglyceridemia demonstrated that this compound significantly reduced triglyceride levels compared to baseline measurements. The following table summarizes key findings from various studies regarding this compound's effects on lipid parameters:
Case Studies
Several clinical trials have explored the efficacy and safety of this compound in treating dyslipidemia:
- Clinical Trial on Hypertriglyceridemia :
- Comparison with Clofibrate :
- Long-term Safety Study :
Properties
CAS No. |
37087-94-8 |
---|---|
Molecular Formula |
C14H18ClNO4S |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-chloro-5-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonylbenzoic acid |
InChI |
InChI=1S/C14H18ClNO4S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-13(15)12(6-11)14(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,18)/t9-,10+ |
InChI Key |
IFXSWTIWFGIXQO-AOOOYVTPSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
37087-94-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoate CP 18,524 Exirel tibric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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